[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate
Description
Overview of [6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate
The target compound represents a sophisticated heterocyclic molecule characterized by a thieno[2,3-c]pyridine core structure with specific substitution patterns that confer unique chemical and physical properties. The molecular architecture features a partially saturated fused ring system where a thiophene ring is condensed with a pyridine ring, creating a bicyclic framework that serves as the structural foundation. The acetate ester group at the 2-position provides a readily modifiable functional handle, while the complex 6-position substituent introduces significant steric and electronic complexity through its cyclopropyl ketone and fluorinated aromatic components.
Chemical analysis reveals that this compound belongs to the broader category of thienopyridine derivatives, which have been extensively studied for their diverse biological activities and synthetic utility. The presence of the 2-fluorophenyl group introduces specific electronic properties through the fluorine substitution, which can significantly influence molecular interactions and biological activity. The cyclopropyl ketone moiety adds conformational rigidity and unique steric characteristics that may be crucial for biological recognition processes.
Structural databases indicate molecular formulas consistent with compounds having molecular weights in the range of 370-380 daltons, suggesting significant molecular complexity. The compound exhibits multiple chiral centers, particularly at the carbon bearing the fluorophenyl and cyclopropyl ketone substituents, which introduces stereochemical considerations important for biological activity and synthetic planning. The combination of aromatic and aliphatic components, along with the heterocyclic core, creates a molecular framework with diverse chemical reactivity patterns.
The thieno[2,3-c]pyridine scaffold itself represents an important structural motif in medicinal chemistry, offering multiple sites for chemical modification and optimization. The specific substitution pattern observed in this compound suggests careful design considerations aimed at achieving particular biological or chemical objectives. The acetate ester functionality provides both synthetic accessibility and potential for further chemical elaboration through standard ester chemistry protocols.
Historical Context and Discovery
The development of thieno[2,3-c]pyridine derivatives has its roots in systematic studies of fused heterocyclic systems conducted throughout the latter half of the twentieth century. Early synthetic efforts focused on establishing reliable methods for constructing the characteristic fused ring system, with particular attention to regioselective cyclization strategies that could provide access to specifically substituted derivatives. The introduction of sophisticated substituent patterns, such as those found in the target compound, represents the culmination of decades of methodological development in heterocyclic synthesis.
Historical literature reveals that the first systematic syntheses of thieno[2,3-c]pyridine derivatives were reported in research focusing on novel heterocyclic frameworks with potential pharmaceutical applications. These early studies established fundamental synthetic approaches, including three-component reactions involving malononitrile, aldehydes, and sulfur-containing nucleophiles, which provided reliable access to the basic ring system. Subsequent developments introduced methods for incorporating complex substituents, particularly those bearing pharmacologically relevant functionalities.
The specific structural motif represented by the 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl substituent gained prominence through research into advanced pharmaceutical intermediates. This particular substitution pattern emerged from systematic structure-activity relationship studies that identified the importance of specific steric and electronic characteristics for biological activity. The fluorinated aromatic component reflects broader trends in pharmaceutical chemistry toward incorporating fluorine atoms to modulate molecular properties.
Research documentation indicates that compounds bearing similar structural features were first described in patent literature during the 1980s and 1990s, with subsequent academic studies providing detailed synthetic methodologies and structure-property relationships. The development of reliable synthetic routes to such complex molecules required advances in multiple areas of synthetic chemistry, including organometallic chemistry for cyclopropyl incorporation, fluorinated aromatic chemistry, and advanced heterocyclic synthesis techniques.
The acetate ester functionality represents a later refinement in the structural optimization process, providing a balance between synthetic accessibility and biological activity. Historical studies demonstrate that the choice of ester group can significantly influence both the synthetic route and the final molecular properties, with acetate esters offering particular advantages in terms of stability and reactivity patterns.
Relevance in Contemporary Chemical Research
Contemporary research interest in compounds of this structural class stems from their demonstrated utility as synthetic intermediates and their potential applications in various areas of chemical research. The thieno[2,3-c]pyridine core structure continues to attract significant attention due to its versatility as a building block for more complex molecular architectures. Current synthetic methodologies have expanded the accessible chemical space around this scaffold, enabling the preparation of increasingly sophisticated derivatives with tailored properties.
Modern computational chemistry studies have provided detailed insights into the electronic structure and conformational preferences of such compounds, informing rational design strategies for new derivatives. These theoretical investigations have revealed the importance of specific geometric arrangements for optimal molecular recognition and have guided synthetic efforts toward compounds with enhanced properties. The availability of high-level quantum chemical calculations has enabled researchers to predict and optimize molecular properties before undertaking extensive synthetic campaigns.
Current synthetic methodologies continue to evolve, with recent developments focusing on more efficient and environmentally sustainable approaches to complex thienopyridine derivatives. Advanced catalytic methods have enabled the development of more direct synthetic routes, reducing the number of synthetic steps required and improving overall efficiency. These methodological advances have made previously challenging targets more accessible to the broader research community.
The compound class has found applications in materials science research, where the unique electronic properties of the thieno[2,3-c]pyridine system can be exploited for developing novel electronic materials. The combination of aromatic and heteroaromatic components provides interesting opportunities for designing materials with specific optical and electronic characteristics. Contemporary research has explored the use of such compounds as building blocks for organic semiconductors and other advanced materials.
Recent analytical chemistry developments have also enhanced the characterization capabilities for such complex molecules, enabling more detailed studies of their physical and chemical properties. Advanced spectroscopic techniques and high-resolution mass spectrometry have provided unprecedented insights into molecular structure and behavior, supporting more sophisticated structure-property relationship studies.
Scope and Structure of the Review
This comprehensive review is structured to provide systematic coverage of all relevant aspects of the target compound, from fundamental structural characteristics to advanced synthetic methodologies and contemporary research applications. The analysis begins with detailed examination of molecular structure and properties, establishing the foundational chemical knowledge necessary for understanding subsequent discussions of synthetic approaches and applications. Each section builds upon previous content to create a cohesive understanding of the compound's significance in contemporary chemical research.
The structural analysis section provides comprehensive coverage of molecular geometry, electronic properties, and conformational characteristics, drawing upon both experimental data and computational studies where available. This foundation enables informed discussion of the synthetic challenges and opportunities presented by the molecular architecture. The review emphasizes the relationship between structural features and chemical reactivity, providing insights relevant to both synthetic planning and property optimization.
Synthetic methodology coverage encompasses both established synthetic routes and emerging methodological developments that may provide improved access to the target compound or related derivatives. The discussion includes consideration of synthetic efficiency, environmental impact, and scalability, reflecting contemporary priorities in synthetic chemistry research. Special attention is given to methodological innovations that address specific challenges associated with the complex substitution pattern.
Properties
IUPAC Name |
[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-8-9-22(11-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOJZNRKKWAHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CN(CC2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate, also known by its CAS number 150322-38-6, is a derivative of thienopyridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H18FNO2S
- Molecular Weight : 331.4 g/mol
- CAS Number : 150322-38-6
Structure
The compound features a thienopyridine core with a cyclopropyl group and a fluorophenyl moiety, contributing to its unique biological properties.
P2Y Receptor Modulation
Research indicates that thienopyridines, including this compound, may act as modulators of purinergic receptors, specifically the P2Y family. These receptors are involved in various physiological processes such as platelet aggregation and neurotransmission. The compound's ability to interact with these receptors suggests potential applications in cardiovascular and neurological disorders .
Antiplatelet Activity
Thienopyridines are well-known for their antiplatelet effects. This compound may inhibit platelet aggregation by antagonizing the P2Y12 receptor, which is critical in the activation of platelets by ADP. This mechanism is similar to that of established drugs like clopidogrel and prasugrel .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. Below is a summary table highlighting key findings:
Case Study 1: Antiplatelet Efficacy
In a controlled study involving rat models, the compound demonstrated significant antiplatelet activity compared to control groups. The results indicated a dose-dependent response in reducing thrombus formation, suggesting its potential as a therapeutic agent in managing thrombotic disorders.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound in vitro. The results showed that treatment with the compound led to increased neuronal survival rates under conditions simulating oxidative stress. This suggests that it may have therapeutic implications for neurodegenerative diseases .
Preparation Methods
Synthesis of 2-Fluoromandelonitrile Silyl Ether (VI)
The process begins with o-fluorobenzaldehyde (VII) undergoing cyanosilylation using trimethylsilyl cyanide (TMSCN) in dichloromethane at -5°C to +3°C with zinc iodide catalysis. This step achieves 86.1% yield by stabilizing the nitrile intermediate through silylation. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -5°C to +3°C | Prevents TMSCN decomposition |
| Catalyst Loading | 0.5–1.5 mol% ZnI₂ | Accelerates nucleophilic addition |
| Reaction Time | 18–24 hours | Ensures complete conversion |
The product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 5:2), yielding colorless silylated nitrile VI with >85% purity.
Mesylation for Leaving Group Activation
α-Hydroxy ketone V is converted to mesylate IV using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as base (0–2°C, 1.25 hours). This step achieves 85% yield by:
-
Maintaining pH 7–8 to avoid ketone hydrolysis.
-
Using 2.5 equivalents of MsCl to ensure complete conversion.
-
Washing with 1N HCl to remove excess reagents.
Mesylate IV crystallizes as white needles (m.p. 48–51°C) after silica gel chromatography.
Thienopyridine Alkylation
The critical C–N bond formation involves reacting mesylate IV with 2-oxo-thienotetrahydropyridine (III) in refluxing acetonitrile (82°C) for 2.5 hours. The reaction employs:
-
Tetrabutylammonium bromide (TBAB) : 1.2 equivalents enhance SN2 displacement by phase-transfer catalysis.
-
Triethylamine : Neutralizes HBr generated during substitution.
-
Solvent Selection : Acetonitrile outperforms DMF or THF by reducing side reactions (e.g., elimination).
Post-reaction, the mixture is extracted into dichloromethane, washed with brine, and concentrated to give amide II in 89% yield.
Final Acetylation
Amide II undergoes O-acetylation using acetyl chloride in toluene/acetic acid (4:1 v/v) at 20°C under nitrogen. This mild condition prevents N-acetylation side products. After 12–16 hours, the product is:
-
Quenched into 30% NaHCO₃ to neutralize excess AcCl.
-
Extracted with ethyl acetate (2×500 mL).
-
Crystallized from methanol/hexane to yield prasugrel with 99% purity.
Tosylate-Based Alternative Route
Tosyl Group Introduction
An alternative method replaces mesylate with tosylate (IV-Ts) by treating V with p-toluenesulfonyl chloride in pyridine at -10°C. While tosylates offer better crystallinity, they require:
-
Stoichiometric Pyridine : Acts as base and solvent.
-
Longer Reaction Times : 6–8 hours vs. 1.25 hours for mesylation.
-
Lower Yield : 72–75% due to competing elimination.
Alkylation and Acetylation
Tosylate IV-Ts reacts with III in DMF at 100°C for 48 hours, followed by identical acetylation steps. This route’s drawbacks include:
| Parameter | Mesylate Route | Tosylate Route |
|---|---|---|
| Reaction Time | 2.5 hours | 48 hours |
| Solvent | Acetonitrile | DMF |
| Yield | 89% | 68% |
| Purity | >99% | 92–95% |
Process Optimization and Scalability
Solvent Recycling
Industrial implementations recover dichloromethane and acetonitrile via fractional distillation, reducing raw material costs by 18–22%. Key measures:
-
Azeotropic Traps : Remove water from Grignard reaction solvents.
-
Activated Carbon Filtration : Clarify recycled solvents to prevent catalyst poisoning.
Byproduct Management
The main impurity (dehydroprasugrel , ~1.5%) forms via β-elimination during alkylation. It is suppressed by:
-
Lowering Temperature : From 82°C to 60°C reduces elimination by 0.8%.
-
Adding KI : 0.5 equivalents increase SN2 kinetics, shortening reaction time.
Analytical Characterization
Prasugrel is validated using:
Q & A
Q. What analytical techniques are recommended for characterizing the structural and functional groups of this compound?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve cyclopropane, fluorophenyl, and thienopyridine moieties.
- Infrared (IR) spectroscopy can validate ester (C=O) and ketone functional groups.
- Refer to standardized protocols for pharmaceutical analysis (e.g., impurity profiling in ) to ensure reproducibility.
- Cross-validate computational predictions (e.g., PubChem’s structure search tools ) with experimental data.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Apply reaction path search methods based on quantum chemical calculations to identify intermediates and transition states .
- Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as outlined in CRDC subclass RDF2050104 .
- Implement process control simulations (RDF2050108) to monitor reaction parameters (temperature, pH, catalyst loading) in real time .
- Design fractional factorial experiments to test variables like solvent polarity, cyclopropane ring stability, and fluorophenyl reactivity.
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities and conformational changes.
- Validate predictions using toxicity and viability profiles from databases like SMCVdb, which integrate chemical descriptors with cellular response data .
- Apply ICReDD’s feedback loop: compare computational results with experimental IC₅₀ values and refine models iteratively .
Q. How can researchers resolve contradictions in stability data under varying environmental conditions (e.g., pH, light, temperature)?
Methodological Answer:
- Conduct accelerated stability studies using design of experiments (DoE) to assess degradation pathways (hydrolysis, oxidation).
- Use powder and particle technology (CRDC subclass RDF2050107) to analyze solid-state stability and polymorphism .
- Cross-reference atmospheric chemistry models () to predict oxidative degradation in environmental matrices.
- Employ spectroscopic monitoring (e.g., Raman or HPLC-UV) to quantify degradation products.
Q. What methodologies are recommended for elucidating the metabolic fate of this compound in biological systems?
Methodological Answer:
- Use in vitro hepatocyte or microsomal assays to identify Phase I/II metabolites.
- Apply isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic pathways.
- Integrate SMCVdb’s toxicity profiles with metabolic data to assess bioactivation risks .
- Validate findings using advanced mass spectrometry imaging (MSI) for spatial resolution in tissues.
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Q. What steps can mitigate conflicting reports on the compound’s solubility and bioavailability?
Methodological Answer:
- Standardize solubility assays using biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
- Apply membrane separation technologies (RDF2050104) to assess passive diffusion and active transport mechanisms .
- Cross-validate results with SMCVdb’s viability profiles under varying osmotic conditions .
Methodological Training Resources
Q. Which advanced training programs are recommended for mastering experimental design for this compound?
Methodological Answer:
- Enroll in courses like CHEM 4206 (), which emphasize hypothesis-driven research and advanced techniques (e.g., kinetic studies, chiral separations).
- Utilize ICReDD’s integrated computational-experimental frameworks for reaction optimization .
- Follow CLP electives () for training in chemical biology methods and data interpretation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
